![molecular formula C9H10N2O3 B1458663 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid CAS No. 1708264-02-1](/img/structure/B1458663.png)
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
Overview
Description
“3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid” is a cyclic organic compound with a molecular weight of 194.19 . It belongs to the class of cinnoline derivatives .
Molecular Structure Analysis
The IUPAC name of this compound is “3-oxo-1,2,3,5,6,7-hexahydrocinnoline-6-carboxylic acid” and its InChI Code is "1S/C9H10N2O3/c12-8-4-6-3-5 (9 (13)14)1-2-7 (6)10-11-8/h2,4-5,10H,1,3H2, (H,11,12) (H,13,14)" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Pharmacology: Drug Synthesis and Development
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structure is closely related to quinoline, which is a scaffold for numerous therapeutic agents . The compound’s reactivity allows for the introduction of additional functional groups, making it a versatile precursor in the design of new drugs with potential applications in treating diseases.
Material Science: Organic Electronic Materials
In material science, this compound’s electronic properties could be harnessed in the development of organic electronic materials. Its conjugated system may be utilized in creating organic semiconductors, which are essential for flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic cells .
Chemical Synthesis: Catalyst and Reagent
The compound can act as a catalyst or reagent in chemical reactions. Its carboxylic acid group, in particular, can be involved in esterification reactions, while the nitrogen-containing ring can participate in coordination chemistry, potentially leading to the synthesis of complex organic molecules .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can be used as a standard or reference compound in chromatographic analysis. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .
Life Sciences: Biochemical Research
This compound may have applications in life sciences, particularly in biochemical research. It could be used to study enzyme-substrate interactions or as a building block in the synthesis of biologically active molecules that can interact with cellular targets .
Industrial Applications: Intermediate for Dyes and Pigments
Industrially, it could serve as an intermediate in the production of dyes and pigments. The hexahydrocinnoline ring system can be functionalized to produce colorants with specific properties for textiles, inks, and coatings .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-4-6-3-5(9(13)14)1-2-7(6)10-11-8/h4-5H,1-3H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJSPPZYTZASKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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